ent-Atisane-3beta,16alpha,17-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Atisane-3beta,16alpha,17-triol can be achieved through the reduction of 3-oxoatisane-16alpha,17-diol using sodium borohydride . This method involves the use of chemical and spectral evidence to confirm the structure of the compound .
Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically from the roots of Euphorbia sieboldiana
Chemical Reactions Analysis
Types of Reactions: ent-Atisane-3beta,16alpha,17-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
ent-Atisane-3beta,16alpha,17-triol has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of ent-Atisane-3beta,16alpha,17-triol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in biological processes . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
- ent-Atisane-3beta,16alpha,17-diol
- ent-Atisane-3beta,16alpha,17-triol derivatives
Comparison: this compound is unique due to its specific structure and the presence of hydroxyl groups at the 3beta, 16alpha, and 17 positions Compared to other similar compounds, this compound has shown promising results in various studies, making it a valuable compound for further investigation .
Properties
IUPAC Name |
(1S,4S,6R,9S,10R,12S,13S)-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCTUDLVVCKCA-LDEAWATRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the cytotoxic activity of ent-Atisane-3β,16α,17-triol?
A1: While ent-Atisane-3β,16α,17-triol itself was not tested for cytotoxic activity in the study by Zhang et al. [], other diterpenoids isolated from Euphorbia ebracteolata showed promising results. Notably, jolkinolide B exhibited moderate cytotoxicity against ANA-1, B16, and Jurkat tumor cell lines []. Further research is needed to determine if ent-Atisane-3β,16α,17-triol possesses similar or even greater cytotoxic potential.
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